
3-(4-Chloro-3-fluorophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-fluorophenyl)propanenitrile: , also known by its IUPAC name 3-chloro-4-fluorophenylpropanenitrile , is a chemical compound with the molecular formula C₉H₈ClFN₂. Its molecular weight is approximately 198.63 g/mol . This compound belongs to the class of phenylpiperazines and has been identified as a psychoactive drug .
Métodos De Preparación
The synthetic routes for preparing 3-(4-Chloro-3-fluorophenyl)propanenitrile are not widely documented. industrial production methods may involve the following steps:
Starting Material: The compound can be synthesized from commercially available starting materials.
Halogenation: Introduction of chlorine and fluorine atoms onto the phenyl ring.
Nitrilation: Addition of a cyano group (CN) to the phenyl ring.
Análisis De Reacciones Químicas
3-(4-Chloro-3-fluorophenyl)propanenitrile can undergo various chemical reactions:
Substitution Reactions: It may participate in nucleophilic substitution reactions.
Reduction: Reduction of the nitrile group to an amine.
Oxidation: Oxidation of the amine group to an imine or other functional groups.
Common reagents and conditions include:
Halogenation: Chlorine and fluorine sources (e.g., Cl₂, F₂).
Nitrilation: Sodium cyanide (NaCN) or other nitrile-forming reagents.
Reduction: Hydrogen gas (H₂) with a suitable catalyst.
Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).
Major products formed depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Research on 3-(4-Chloro-3-fluorophenyl)propanenitrile spans various fields:
Medicinal Chemistry: Investigation of potential pharmaceutical applications.
Biological Studies: Understanding its interactions with biological targets.
Industry: Possible use as an intermediate in chemical synthesis.
Mecanismo De Acción
The exact mechanism by which 3-(4-Chloro-3-fluorophenyl)propanenitrile exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, it’s essential to explore related compounds. One such compound is 3-chloro-4-fluorophenylpiperazine (3,4-CFP), which shares some structural features . further investigation is necessary to highlight the uniqueness of 3-(4-Chloro-3-fluorophenyl)propanenitrile compared to other related molecules.
Remember that research in this field is continually evolving, and new findings may emerge
Propiedades
Fórmula molecular |
C9H7ClFN |
|---|---|
Peso molecular |
183.61 g/mol |
Nombre IUPAC |
3-(4-chloro-3-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7ClFN/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2H2 |
Clave InChI |
AFGXEEUWOKOWIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCC#N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13541714.png)

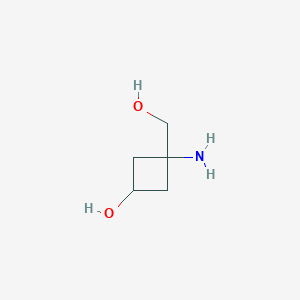
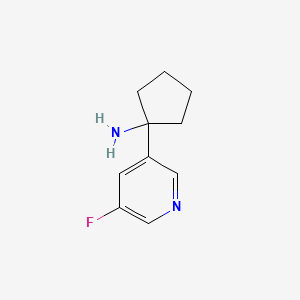
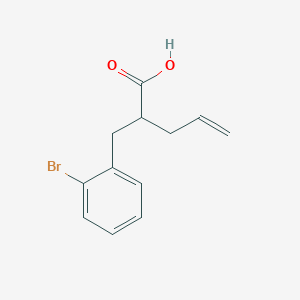
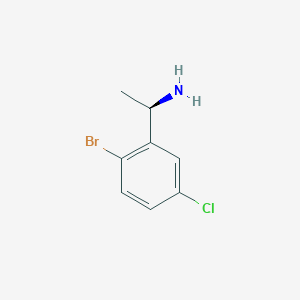
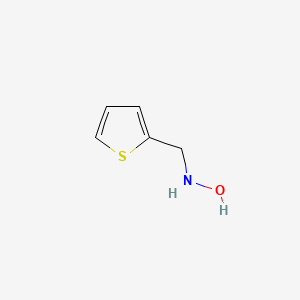

![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)
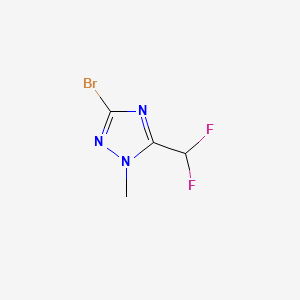
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)



